3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
Overview
Description
The compound is likely to be a derivative of indole, which is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group is a commonly used moiety in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions . The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced through borylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as FTIR, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the boronate ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other indole derivatives and boronate esters. For example, it might be a solid at room temperature . Its solubility could be tested in various solvents, such as acetone .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored the synthesis of various compounds closely related to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole. For example, studies have focused on synthesizing and characterizing compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and related derivatives through various reactions such as electrophilic substitution, bromination, and coupling reactions (Liao et al., 2022).
Characterization and DFT Studies : The structural characterization of these compounds is typically conducted using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. Density functional theory (DFT) studies are also performed to calculate molecular structures and compare them with X-ray diffraction results, as seen in the studies of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds (Huang et al., 2021).
Fluorescent Probes and Polymers
Near-Infrared Fluorescent Probes : Compounds with a structure similar to the query compound have been used to develop novel near-infrared fluorescence probes. These probes, involving structures like carbazole borate ester and indole, have potential applications in bioimaging and sensing (Shen You-min, 2014).
High-Performance Semiconducting Polymers : Derivatives of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole have been used as precursors for synthesizing high-performance semiconducting polymers. These polymers have significant implications in electronics and materials science (Kawashima et al., 2013).
Biochemical Applications
- Detection and Imaging in Biosystems : Related compounds have been employed in developing probes for detecting substances like benzoyl peroxide in samples and imaging in living cells and zebrafish. Such applications are crucial in biological studies and medical diagnostics (Tian et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BNO4S/c1-15-10-12-16(13-11-15)28(24,25)23-14-18(17-8-6-7-9-19(17)23)22-26-20(2,3)21(4,5)27-22/h6-14H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZHRMGPJBEROU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674661 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole | |
CAS RN |
1073354-51-4 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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